tert-Butyl 1-allylhydrazinecarboxylate

Description

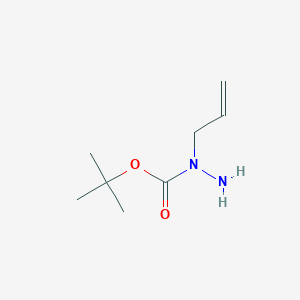

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-amino-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWGIZOCAXOUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441346 | |

| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-86-5 | |

| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(prop-2-en-1-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of Tert Butyl 1 Allylhydrazinecarboxylate

Reactions Involving the Allyl Group

The allyl group is a key site of reactivity, susceptible to a variety of addition and transformation reactions characteristic of alkenes.

Olefin Metathesis Reactions of tert-Butyl 1-allylhydrazinecarboxylate

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. nih.gov While specific examples involving this compound are not extensively documented, its N-allyl structure makes it a suitable substrate for various metathesis reactions, such as ring-closing metathesis (RCM) when incorporated into a diene structure.

In analogous systems, N-allyl compounds readily participate in RCM to form nitrogen-containing heterocycles. For instance, diallylamines can be cyclized using Grubbs' ruthenium catalysts to yield dihydropyrroles, which can be subsequently aromatized to pyrroles. nih.gov Similarly, a diene containing the this compound moiety could be expected to undergo RCM to form a cyclic hydrazine (B178648) derivative. The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile olefin, such as ethylene. organic-chemistry.org The success of such reactions often depends on the choice of catalyst and reaction conditions to avoid catalyst inhibition by the nitrogen atoms. nih.govnih.gov Recently, N-hydrazine cyclic(amino)(alkyl)carbene (CAAC) ruthenium complexes have been developed, showing excellent performance in various metathesis reactions under air, indicating the compatibility of hydrazine moieties with modern metathesis catalysts. rsc.org

Table 1: Representative Olefin Metathesis Reactions on Analogous N-Allyl Substrates

| Substrate Type | Reaction Type | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Diallylamines | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (Ru-based) | Dihydropyrroles/Pyrrolines | nih.govorganic-chemistry.org |

| Diene with Hydrazine Moiety | Ring-Closing Metathesis (RCM) | N-hydrazine CAAC-Ru Complex | Cyclic Hydrazine Derivatives | rsc.org |

Hydrofunctionalization Reactions (e.g., Hydroformylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another fragment across the double bond.

Hydroformylation , also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom, converting the allyl group into a butanal derivative. This reaction is typically catalyzed by rhodium or cobalt complexes. wikipedia.org Studies on analogous N-allyl carbamates have shown that rhodium complexes with diazaphospholane ligands can effectively catalyze asymmetric hydroformylation. nih.govacs.orgresearchgate.net The reaction can produce both the linear (terminal) and branched (internal) aldehyde isomers. For substrates like Cbz-protected allylamine, good regioselectivity and high enantioselectivity for the branched 1,3-aminoaldehyde can be achieved. acs.org Applying these conditions to this compound would be expected to yield either tert-butyl 1-(4-oxobutyl)hydrazinecarboxylate or tert-butyl 1-(3-oxo-2-methylpropyl)hydrazinecarboxylate.

Hydroamination involves the addition of an N-H bond across the alkene. While intramolecular hydroamination is more common, intermolecular versions are also developed. Gold(I) N-heterocyclic carbene complexes have been shown to catalyze the intermolecular hydroamination of allenes with N-unsubstituted carbamates, serving as ammonia (B1221849) surrogates to form allylic carbamates. nih.govorganic-chemistry.orgacs.org Palladium-catalyzed hydroamination of dienes with hydrazine derivatives has also been reported, showing a preference for addition at the more substituted position of the intermediate palladium-allyl complex. nih.gov This suggests that this compound could potentially react with another amine or even itself under appropriate catalytic conditions, though controlling selectivity could be challenging.

Oxidation Reactions (e.g., Epoxidation)

The double bond of the allyl group can be readily oxidized. Epoxidation, the conversion of the alkene to an epoxide, is a common transformation. This is typically achieved using peroxy acids or hydroperoxides in the presence of a metal catalyst. irbis-nbuv.gov.ua The epoxidation of olefins with tert-butyl hydroperoxide (TBHP) is frequently catalyzed by molybdenum, titanium, or vanadium compounds. irbis-nbuv.gov.ualp.edu.uarsc.org For instance, molybdenum catalysts like MoO₂(acac)₂ are effective for the epoxidation of various alkenes with TBHP. The reaction mechanism is believed to involve the formation of a molybdenum-peroxo species that transfers an oxygen atom to the double bond. rsc.org The reaction of this compound with TBHP in the presence of a suitable catalyst would yield tert-butyl 1-(oxiran-2-ylmethyl)hydrazinecarboxylate. The Boc-protected hydrazine moiety is generally stable to these oxidation conditions.

Reductive Transformations of the Allyl Moiety

The allyl group can be saturated to a propyl group through various reductive methods.

Catalytic Hydrogenation: The most common method for reducing a C=C double bond is catalytic hydrogenation. This involves reacting the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is highly efficient and typically proceeds under mild conditions, with the Boc group remaining intact. The product of this reaction would be tert-butyl 1-propylhydrazinecarboxylate.

Diimide Reduction: Another method involves the use of diimide (N₂H₂), which can be generated in situ from hydrazine hydrate (B1144303) in the presence of an oxidizing agent or by the thermal decomposition of azodicarboxylate derivatives. A study demonstrated that hydrazine hydrate alone in refluxing ethanol (B145695) can effectively and selectively reduce C=C double bonds in various molecules. researchgate.net This method offers an alternative to catalytic hydrogenation, particularly when catalyst poisoning is a concern.

Reactions at the Hydrazine Moiety

The hydrazine moiety, specifically the terminal -NH₂ group, is nucleophilic and can participate in reactions such as alkylation and acylation. The presence of the electron-withdrawing Boc group on the adjacent nitrogen (N-1) reduces the nucleophilicity of the N-2 nitrogen but does not render it unreactive.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The terminal nitrogen of this compound can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically requires a base to deprotonate the hydrazine nitrogen, enhancing its nucleophilicity. However, controlling the degree of alkylation can be challenging. Studies on the allylation of tert-butyl carbazate (B1233558) (Boc-hydrazine) have shown that the reaction can lead to mono- or diallylated products depending on the base and reaction conditions. researchgate.net For instance, using a weak base like sodium bicarbonate with allyl bromide led to the 1,1-diallyl-2-Boc-hydrazine salt. researchgate.net To achieve selective monoalkylation on the terminal nitrogen of this compound, milder conditions and careful stoichiometry would be necessary. The use of protected carbazates, such as fluorenylidene tert-butyl carbazate, has been shown to facilitate controlled monoalkylation at the terminal nitrogen under mild basic conditions (e.g., Et₄NOH). researchgate.net

N-Acylation: The terminal amino group can also be acylated using acyl chlorides or acid anhydrides. This reaction is generally easier to control than alkylation and typically proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The acylation would occur selectively at the more nucleophilic terminal nitrogen, yielding a 1-acyl-2-allyl-2-(tert-butoxycarbonyl)hydrazine derivative. The parent compound, tert-butyl carbazate, is widely used in synthesis, and its terminal nitrogen readily undergoes reactions like condensation and acylation. mdpi.comorgsyn.org

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Typical Reagents | Expected Product Structure |

|---|---|---|---|

| Allyl Group (C=C) | Hydroformylation | CO, H₂, Rh-catalyst | Aldehyde (Butanal derivative) |

| Epoxidation | tert-Butyl hydroperoxide, Mo or Ti catalyst | Epoxide (Oxirane derivative) | |

| Reduction | H₂, Pd/C or Hydrazine hydrate | Saturated Propyl Group | |

| Olefin Metathesis | Grubbs' Catalyst (in a diene) | Cyclic alkene | |

| Hydrazine Moiety (-NH₂) | N-Alkylation | Alkyl halide, Base | N-alkylated hydrazine |

| N-Acylation | Acyl chloride, Base | N-acylated hydrazine |

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety of this compound readily undergoes condensation reactions with a range of aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of the corresponding N-allyl-N'-Boc-hydrazones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone.

The presence of the Boc protecting group modulates the nucleophilicity of the adjacent nitrogen, generally allowing the reaction to occur selectively at the terminal NH2 group. The resulting hydrazones are stable compounds and serve as important intermediates for further synthetic transformations. The reaction conditions are generally mild, and the substrate scope is broad, encompassing both aliphatic and aromatic carbonyl compounds.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product (Hydrazone) | Typical Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | tert-Butyl 2-(benzylidene)-1-allylhydrazinecarboxylate | Ethanol, Acetic acid (cat.), reflux | General Knowledge |

| Acetone | tert-Butyl 2-(propan-2-ylidene)-1-allylhydrazinecarboxylate | Methanol, rt | researchgate.net |

| Cyclohexanone | tert-Butyl 2-(cyclohexylidene)-1-allylhydrazinecarboxylate | Toluene, Dean-Stark, p-TsOH (cat.) | General Knowledge |

Cyclization Reactions Involving the Hydrazine Functionality

The hydrazine functionality within this compound and its derivatives is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Following condensation to form hydrazones, these intermediates can undergo a variety of cyclization reactions.

For instance, hydrazones derived from ketones can be subjected to conditions of the Fischer indole (B1671886) synthesis, although this is less common for N-allyl hydrazones. More prevalent are cycloaddition and cyclization reactions that directly involve the atoms of the hydrazine moiety. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives. Furthermore, the allyl group itself can participate in intramolecular cyclization reactions, providing a pathway to functionalized pyridazine (B1198779) and other heterocyclic systems, often mediated by transition metals.

Transformations of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial feature of the molecule, serving to protect one of the hydrazine nitrogens, thereby allowing for selective reactions at the other. The removal and reactivity of the subsequent deprotected hydrazine are fundamental transformations.

Selective Deprotection Strategies

The Boc group is prized for its stability under a wide range of conditions, yet it can be removed selectively and efficiently. The most common method for the deprotection of N-Boc groups is treatment with strong acids. nih.gov Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in solvents such as 1,4-dioxane, methanol, or ethyl acetate (B1210297) are frequently employed. acsgcipr.orgnih.gov

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then scavenged or fragments to isobutylene (B52900). acsgcipr.org This process regenerates the free hydrazine, which is typically obtained as an acid salt (e.g., hydrochloride or trifluoroacetate (B77799) salt) and can be neutralized in a subsequent workup step. Thermal deprotection methods, often performed in continuous flow systems, have also been developed, offering an acid-free alternative. nih.gov

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to rt, 1-2 h | Volatile acid, easy to remove. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 0 °C to rt, 1-4 h | Product is isolated as the HCl salt. |

| Phosphoric Acid | Water or organic solvent | Varies | A less volatile acid alternative. nih.gov |

| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | A mild method for deprotection. nih.gov |

| Thermal | Methanol or Trifluoroethanol | High Temperature (Flow) | Avoids the use of strong acids. nih.gov |

Reactivity of the Deprotected Hydrazine

Upon removal of the Boc group, the resulting allylhydrazine (B1197363) is a significantly more nucleophilic species. The presence of two free amino groups allows for a range of subsequent reactions. The deprotected hydrazine can be selectively acylated, alkylated, or used in further condensation and cyclization reactions where the Boc group might have been sterically hindering or electronically deactivating. For example, the chemoselective acylation of deprotected hydrazines can be achieved with reagents like fatty acid succinimidyl esters under controlled pH conditions, demonstrating the differential reactivity of the hydrazine nitrogens. nih.gov The deprotected allylhydrazine is also a key intermediate for the synthesis of more complex heterocyclic systems or for use in palladium-catalyzed allylic substitution reactions. nih.gov

Cascade and Multicomponent Reactions Utilizing this compound

This compound is an attractive substrate for cascade and multicomponent reactions (MCRs) due to its multiple, orthogonally reactive functional groups (Boc-protected hydrazine and an allyl group). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. tcichemicals.com

While specific literature examples detailing extensive MCRs with this compound are specialized, its structure lends itself to such designs. A hypothetical MCR could involve the initial condensation of the hydrazine with an aldehyde, followed by an intramolecular reaction involving the allyl group (e.g., an ene reaction or a Heck cyclization) or an intermolecular reaction with another component.

Cascade reactions, which involve a sequence of intramolecular transformations, are also feasible. For example, a reaction could be initiated at one part of the molecule, which then triggers a subsequent, pre-programmed cyclization or rearrangement involving another functional group. The development of such reactions using this substrate is an active area of research aimed at the rapid construction of complex molecular architectures. rsc.orgnih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl 1 Allylhydrazinecarboxylate

Elucidation of Reaction Mechanisms in Allyl Functionalizations

The allyl group in tert-butyl 1-allylhydrazinecarboxylate is a versatile handle for a variety of chemical transformations. Mechanistic studies of these reactions reveal the intricate pathways through which this moiety can be functionalized. A prominent class of reactions is the palladium-catalyzed allylic substitution. In these transformations, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to the formation of a π-allyl palladium intermediate. This process is often facilitated by the departure of a leaving group, though in the case of allylic C-H functionalization, a direct activation of the C-H bond occurs. rsc.org

For instance, in the palladium-catalyzed allylation of protected hydrazines with enantioenriched allylic amines, a stereospecific reaction with net retention of configuration has been observed. rsc.orgrsc.org This suggests a double inversion mechanism, where the palladium catalyst first displaces a leaving group with inversion of stereochemistry to form the π-allyl complex, followed by a nucleophilic attack of the hydrazine (B178648) on the face of the allyl group opposite to the palladium, resulting in a second inversion.

Another important reaction is the electrophilic addition to the allyl double bond. In the presence of an electrophile (E+), the π-electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org Subsequent attack by a nucleophile (Nu-) on the carbocation yields the final addition product. The general mechanism is depicted below:

General Mechanism of Electrophilic Addition to the Allyl Group

Formation of a Carbocation: The electrophile (E+) attacks the terminal carbon of the allyl group, forming a more stable secondary carbocation.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, resulting in the final product.

Understanding Reactivity at the Hydrazine and Carbamate (B1207046) Centers

The hydrazine and carbamate functionalities in this compound are key to its utility in synthesis. The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The reactivity of these nitrogens can be modulated by the presence of the tert-butoxycarbonyl (Boc) protecting group. The Boc group, being electron-withdrawing, reduces the nucleophilicity of the nitrogen to which it is attached (N-1), making the terminal nitrogen (N-2) the more nucleophilic center.

This differential reactivity is crucial in reactions such as alkylation and acylation, where the reaction predominantly occurs at the N-2 position. For example, in reactions with electrophiles, the terminal nitrogen acts as the primary site of attack.

The carbamate group itself can participate in reactions. For instance, under acidic conditions, the tert-butyl group can be cleaved to release the free hydrazine, a common deprotection strategy. Mechanistically, this involves the protonation of the carbonyl oxygen, followed by the departure of isobutylene (B52900) and carbon dioxide.

Furthermore, the hydrazine moiety can be involved in the formation of hydrazones through condensation with aldehydes and ketones. This reaction is typically reversible and acid-catalyzed. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. The resulting N-allyl-N-Boc-hydrazones can then undergo further transformations. nih.gov

Stereochemical and Regiochemical Control in Transformations

Controlling stereochemistry and regiochemistry is paramount in organic synthesis. In reactions involving this compound, these aspects are influenced by a variety of factors including the nature of the catalyst, the reactants, and the reaction conditions.

In palladium-catalyzed allylic substitutions, the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a critical factor. Generally, for soft nucleophiles, the attack occurs at the less substituted end of the allyl moiety. However, the choice of ligands on the palladium catalyst can significantly influence this outcome. nih.gov The stereochemical outcome, as mentioned earlier, is often a net retention of configuration due to a double inversion mechanism. rsc.orgrsc.org

In cycloaddition reactions, the facial selectivity of the approach of the reactants determines the stereochemistry of the newly formed stereocenters. For example, in [3+2] cycloaddition reactions involving nitrilimines with the allyl group, the relative orientation of the dipole and the dipolarophile in the transition state dictates the stereochemical outcome. acs.org

Regioselectivity is also a key consideration in reactions involving the hydrazine moiety. When reacting with unsymmetrical electrophiles, the two nitrogen atoms of the hydrazine can lead to different products. As discussed, the electronic effect of the Boc group generally directs substitution to the terminal nitrogen. In the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, the reaction conditions can influence which regioisomer is formed. acs.orgeurjchem.com

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions involving this compound are not extensively reported in the literature, general principles of reaction kinetics can be applied to understand the factors influencing reaction rates.

For instance, in SN1-type reactions, such as the acid-catalyzed removal of the tert-butyl group, the rate-determining step is the formation of the tert-butyl cation. rsc.org The stability of this carbocation makes this a facile process. The rate of this reaction would be dependent on the concentration of the protonated substrate and would follow first-order kinetics.

In bimolecular reactions, such as the nucleophilic attack of the hydrazine on an electrophile, the rate is dependent on the concentration of both reactants. The rate can be significantly influenced by steric hindrance around the reacting centers. The bulky tert-butyl group can sterically hinder the approach to the N-1 nitrogen, further favoring reactions at the terminal N-2 position.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for analyzing transition states and mapping reaction pathways. While detailed computational studies specifically on this compound are limited, analogies can be drawn from related systems.

For cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, the Woodward-Hoffmann rules and frontier molecular orbital (FMO) theory are used to predict the feasibility and stereochemical outcome of the reaction. libretexts.org These reactions proceed through a concerted mechanism involving a cyclic transition state. The energy of the transition state is influenced by the orbital overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

In the context of palladium-catalyzed allylation, density functional theory (DFT) calculations on similar systems have been used to elucidate the structures of the key π-allyl palladium intermediates and the transition states for nucleophilic attack. These calculations can help rationalize the observed stereoselectivity and regioselectivity by comparing the activation energies for different possible reaction pathways.

For electrophilic additions to the allyl group, the stability of the intermediate carbocation is a key factor. The transition state leading to the more stable carbocation will be lower in energy, thus explaining the observance of Markovnikov's rule. libretexts.org Computational modeling can quantify these energy differences and provide a more detailed picture of the reaction coordinate.

Applications of Tert Butyl 1 Allylhydrazinecarboxylate As a Versatile Building Block

Utilization in Complex Molecule Synthesis

The unique structure of tert-butyl 1-allylhydrazinecarboxylate makes it a versatile building block for constructing complex molecules, particularly those containing nitrogen atoms. It provides a platform for introducing both heterocyclic and acyclic structural motifs with controlled stereochemistry and functionality.

Synthesis of Nitrogen-Containing Heterocycles

The hydrazine (B178648) component of this compound is fundamental to its role in synthesizing nitrogen-rich heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds.

The synthesis of pyrazolopyrimidinones, a class of compounds with applications in medicinal chemistry, often involves the condensation of a hydrazine derivative with a β-ketonitrile to form a key 5-aminopyrazole intermediate. beilstein-journals.orgd-nb.info This intermediate is then cyclized with a β-dicarbonyl compound to construct the final fused heterocyclic system. beilstein-journals.orgd-nb.info While various substituted hydrazines are employed in these syntheses, the direct application of this compound for the construction of pyrazolopyrimidinone (B8486647) scaffolds is not extensively documented in scientific literature. The presence of both N-allyl and N-Boc substituents may complicate the cyclization pathways typically used for this class of heterocycles.

A significant application of this compound is in the diastereoselective synthesis of novel aza-diketopiperazines (aza-DKPs). d-nb.info These structures are peptidomimetics where one of the α-carbons of a traditional diketopiperazine is replaced by a nitrogen atom. nih.gov The synthesis provides a pathway to bicyclic and tricyclic aza-DKP scaffolds with potential applications in medicinal chemistry. beilstein-journals.orgd-nb.info

The process commences with the reaction of an N-protected α-amino ester, such as O-benzyl-L-serine methyl ester protected with a p-methoxybenzyl (PMB) group, with tert-butyl 2-allylhydrazinecarboxylate (an isomer of the title compound, also referred to as allyl t-butyl carbazate). jmchemsci.com This step forms a semicarbazide (B1199961) intermediate. The key transformation is a Rhodium(I)-catalyzed hydroformylative cyclohydrocarbonylation of the allyl group. beilstein-journals.orgjmchemsci.com This reaction proceeds in a domino fashion, first forming an aldehyde from the allyl group, which then undergoes intramolecular cyclization and condensation to yield a bicyclic aza-DKP scaffold. jmchemsci.com This scaffold, containing a hydroxyl group, can be further functionalized. For instance, the primary alcohol can be converted to a tosylate, followed by nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group, which is a versatile handle for click chemistry. jmchemsci.com

The table below outlines the key steps in the synthesis of a functionalized aza-DKP scaffold starting from a protected amino ester and tert-butyl 2-allylhydrazinecarboxylate. jmchemsci.com

| Step | Reactants | Key Reagents | Product | Purpose |

| 1 | N-PMB-O-benzyl-L-serine methyl ester, tert-Butyl 2-allylhydrazinecarboxylate | Bis(trichloromethyl)carbonate | Semicarbazide intermediate | Formation of the acyclic precursor. |

| 2 | Semicarbazide intermediate | Rh(I) catalyst, CO/H₂ | Bicyclic aza-DKP with hydroxyl group (Scaffold 5) | Key hydroformylative cyclohydrocarbonylation to form the bicyclic core. |

| 3 | Bicyclic aza-DKP (Scaffold 5) | Tosyl chloride, pyridine (B92270) | Tosylated aza-DKP (Intermediate 6) | Activation of the hydroxyl group for substitution. |

| 4 | Tosylated aza-DKP (Intermediate 6) | Sodium azide (NaN₃) | Azido-functionalized aza-DKP (Intermediate 7) | Introduction of an azide functional group. |

| 5 | Azido-functionalized aza-DKP (Intermediate 7) | Trifluoroacetic acid (TFA) | Deprotected azido aza-DKP (Scaffold 8) | Removal of the PMB protecting group to yield the final scaffold for diversification. |

This methodology allows for the efficient, gram-scale production of diverse aza-DKP platforms ready for further modification. jmchemsci.com

Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. Their synthesis often involves the cyclization of precursors containing hydrazine or semicarbazide functionalities. jmchemsci.com For example, 1,2,4-triazine (B1199460) derivatives can be prepared by reacting α-dicarbonyl compounds like benzil (B1666583) with semicarbazide. jmchemsci.com Other routes involve the reaction of hydrazine derivatives with carbonyl compounds to form hydrazones, which can then be cyclized. pensoft.net However, a direct synthetic route to triazine derivatives beginning from this compound is not prominently featured in the available chemical literature. The specific substitution pattern of the title compound would likely require a tailored synthetic strategy to achieve cyclization into a triazine ring.

Construction of Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or bioavailability. This compound is a valuable reagent for constructing these molecules.

As detailed in section 5.1.1.2, the synthesis of aza-diketopiperazines is a prime example of its use in creating peptidomimetic scaffolds. nih.govjmchemsci.com By incorporating the hydrazine nitrogen into the cyclic peptide backbone, the resulting aza-DKP mimics the dipeptide structure but with altered conformational properties. nih.gov The use of this compound allows for the introduction of an "aza-amino acid" residue into the structure, a common strategy in peptidomimetic design. The allyl group serves as a handle for further diversification, enabling the synthesis of libraries of complex peptidomimetic structures. jmchemsci.com While syntheses of various amino acid derivatives using tert-butyl protecting groups are common, the direct use of the entire this compound molecule to construct novel, non-peptidic amino acid derivatives is less documented. nih.gov

Formation of Functionalized Aliphatic and Alicyclic Systems

The allyl group of this compound is a key feature that enables its use in forming functionalized aliphatic systems. This terminal double bond is susceptible to a range of addition and transformation reactions.

A primary example is the rhodium-catalyzed hydroformylation reaction, which converts the allyl group into a linear aldehyde. jmchemsci.com This transformation introduces a versatile carbonyl functional group at the terminus of a propyl chain attached to the hydrazine nitrogen. While this aldehyde can react intramolecularly to form heterocyclic systems like aza-DKPs, it can also be utilized as a synthetic intermediate for creating various functionalized aliphatic structures. jmchemsci.com For example, the aldehyde could be reduced to a primary alcohol, oxidized to a carboxylic acid, or engaged in olefination or condensation reactions to build more complex aliphatic chains. This demonstrates the role of this compound as a precursor to N-substituted hydrazines bearing a reactive, functionalized aliphatic side chain. The synthesis of alicyclic (non-aromatic carbocyclic) systems directly from this compound is not a widely reported application.

Role in Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, this compound is a key intermediate for the synthesis of diverse heterocyclic compounds, which form the core of many therapeutic agents. Its bifunctional nature enables the construction of complex molecular architectures designed to interact with specific biological targets.

The hydrazine functionality within this compound is instrumental in the synthesis of various nitrogen-containing heterocycles that are known to exhibit anticancer properties. Hydrazine and its derivatives are fundamental in creating structures like pyrazoles, triazines, and triazoles, which are prevalent scaffolds in kinase inhibitors and other anticancer agents. mdpi.comnih.govresearchgate.net Research has shown that derivatives of 1,2,4-triazine, synthesized from hydrazine precursors, are being investigated for their potential in treating disorders associated with oxidative stress, a condition often implicated in cancer. researchgate.net

The synthesis of novel benzothiazole (B30560) acylhydrazones, for example, has been identified as a promising strategy for developing new anticancer agents. nih.gov While specific examples directly citing this compound as the starting material are part of proprietary research, its structure is ideally suited for participating in the key synthetic steps, such as acylation and condensation reactions, required to build these complex molecules. mdpi.com The general approach involves reacting the hydrazine moiety to form hydrazides, which are then cyclized to generate the desired heterocyclic systems.

The development of new drugs often relies on the creation of novel molecular scaffolds that can be decorated with various functional groups to optimize biological activity. This compound serves as an excellent starting point for generating such scaffolds. Its allyl group can undergo a variety of reactions, including hydroformylation, oxidation, and metathesis, to introduce further complexity and functionality.

The Boc-protected hydrazine group provides a handle for constructing heterocyclic rings, which are a cornerstone of many therapeutic agents. For instance, triazole derivatives, known for their broad pharmacological applications including antiviral, antibacterial, and anticancer activities, can be synthesized using hydrazine-containing precursors. nih.gov One-pot synthesis methods have been developed to create libraries of 1,2,3-triazole derivatives from compounds containing a reactive hydrazine group, highlighting the utility of such building blocks in modern drug discovery. nih.gov

| Therapeutic Scaffold Class | Key Synthetic Reaction Involving Hydrazine Moiety | Potential Therapeutic Area |

| 1,2,4-Triazines | Cyclocondensation | Anticancer, Antioxidant researchgate.net |

| Pyrazoles/Pyrazolines | Condensation with 1,3-dicarbonyl compounds | Anticancer mdpi.com |

| 1,2,3-Triazoles | "Click" Chemistry, Cycloaddition | Anticancer, Antiviral, Antibacterial nih.gov |

| Benzothiazole Acylhydrazones | Acylation followed by condensation | Anticancer nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of this compound can be achieved.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group characteristically produces a prominent singlet signal due to its nine equivalent protons, typically observed in the upfield region of the spectrum. acdlabs.com The protons of the allyl group exhibit more complex splitting patterns due to spin-spin coupling.

The expected signals and their characteristics are detailed below:

A sharp singlet for the tert-butyl protons (C(CH₃)₃), integrating to nine protons.

A multiplet for the methine proton (-CH=) of the allyl group, which is split by both the adjacent methylene and terminal vinyl protons.

A doublet of doublets for the methylene protons (-CH₂-) adjacent to the nitrogen, coupled to the methine proton.

Two distinct multiplets for the terminal vinyl protons (=CH₂), exhibiting characteristic geminal, cis, and trans couplings to the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| (CH₃)₃C- | 1.4 - 1.5 | Singlet | 9H | N/A |

| -N-CH₂- | 3.8 - 4.0 | Multiplet (e.g., d) | 2H | ~6-7 Hz |

| -CH=CH₂ | 5.7 - 5.9 | Multiplet (ddt) | 1H | J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_vicinal ≈ 6-7 Hz |

| -CH=CH₂ (cis) | 5.1 - 5.3 | Multiplet (e.g., dd) | 1H | J_geminal ≈ 1-2 Hz, J_cis ≈ 10 Hz |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a single peak, allowing for a carbon count and identification of functional groups based on their characteristic chemical shifts. oregonstate.edu

The expected signals include:

A signal for the three equivalent methyl carbons of the tert-butyl group. acdlabs.com

A signal for the quaternary carbon of the tert-butyl group.

A signal for the quaternary carbonyl carbon of the carbamate (B1207046) group.

Signals for the three distinct carbons of the allyl group : one methylene (-CH₂-) and two vinyl (-CH= and =CH₂) carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₃ C- | 28 - 30 |

| (CH₃)₃C - | 80 - 82 |

| -C =O | 155 - 157 |

| -N-C H₂- | 50 - 55 |

| -C H=CH₂ | 132 - 135 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. oregonstate.edu

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the proton signals of the tert-butyl and allyl groups to their corresponding carbon signals listed in Tables 1 and 2.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₆N₂O₂), the exact mass can be calculated and compared to the experimentally determined value.

Table 3: HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₈H₁₇N₂O₂⁺ | 173.1285 |

Note: An experimental HRMS measurement confirming the calculated mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M+H]⁺) which is then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for this compound are expected to involve the cleavage of the labile tert-butyl group and fragmentation around the carbamate and hydrazine functionalities. A common fragmentation for tert-butyl esters and carbamates is the loss of isobutylene (B52900) (56 Da) via a rearrangement, or the loss of a tert-butyl radical (57 Da). researchgate.net

Table 4: Predicted Key Fragment Ions in MS/MS Analysis of this compound ([M+H]⁺ Precursor Ion)

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 117.0764 | [M - C₄H₈ + H]⁺ | Isobutylene (C₄H₈) |

Note: The fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation.

Computational and Theoretical Studies on Tert Butyl 1 Allylhydrazinecarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study hydrazine (B178648) derivatives, providing detailed information on their geometry, stability, and reactivity. imist.maimist.ma For molecules in this class, calculations are often performed using specific levels of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set, to optimize molecular geometries and assess various properties. imist.ma

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. imist.ma

Table 1: Example DFT-Calculated Electronic Properties for a Series of Hydrazine Derivatives Data modeled after representative findings in the literature for illustrative purposes. imist.ma

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Derivative H1 | -6.45 | -2.89 | 3.56 | 5.12 |

| Derivative H2 | -6.21 | -2.15 | 4.06 | 4.88 |

| Derivative H3 | -6.18 | -2.11 | 4.07 | 4.95 |

| Derivative H4 | -6.33 | -2.24 | 4.09 | 3.21 |

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape of a molecule is crucial to its function and interactions. Tert-Butyl 1-allylhydrazinecarboxylate possesses several rotatable bonds, leading to multiple possible conformations. chemscene.com Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify the most stable, low-energy arrangements of its atoms.

This analysis is critical for understanding how the molecule might bind to a biological target or how its stereochemistry influences its reactivity. For example, in studies of other nitrogen-containing heterocyclic compounds like piperazines, computational analysis has shown that the preference for an axial versus an equatorial conformation of a substituent can be determined by factors such as intramolecular hydrogen bonding. nih.gov Such preferences can dictate the molecule's ability to adopt the correct orientation to interact with a receptor or enzyme active site. nih.gov For this compound, a conformational search would focus on the torsion angles around the N-N, N-C(allyl), and N-C(carbonyl) bonds to determine the global minimum energy structure and the relative energies of other stable conformers.

Table 2: Illustrative Conformational Energy Profile Hypothetical data representing the output of a conformational analysis.

| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° (anti) | 0.00 | 75.3 |

| 2 | 65° (gauche) | 1.15 | 15.1 |

| 3 | -70° (gauche) | 1.25 | 9.6 |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations provide a way to observe the behavior of a molecule over time, offering insights into its flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. uni-paderborn.de While classical MD simulations for hydrazine derivatives have been historically uncommon, they are increasingly used to understand their thermodynamic properties and interactions. uni-paderborn.de

In a biological context, MD simulations are often performed after a docking study to assess the stability of the predicted ligand-protein complex. By simulating the complex for nanoseconds, researchers can observe whether the initial binding pose is maintained and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. mdpi.com Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from MD trajectories, providing a more quantitative estimate of binding affinity. mdpi.com

Docking Studies and Predictive Modeling in Biological Applications

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand binding to the active site of a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand potential mechanisms of action. epstem.netnih.gov

Hydrazine and hydrazone derivatives are known to possess a wide range of biological activities and have been investigated as potential enzyme inhibitors. nih.goviscientific.org Docking studies have been successfully used to model the interactions of hydrazone derivatives with the active sites of enzymes like monoamine oxidase (MAO) and DNA gyrase B. mdpi.comnih.gov These studies help identify the specific amino acid residues involved in binding and elucidate the binding modes of the compounds. nih.gov this compound can serve as a scaffold or intermediate in the synthesis of more complex molecules, and docking studies could be used to predict the biological potential of its derivatives. nih.gov

Table 3: Example Docking Results for Hydrazone Derivatives as MAO-A Inhibitors Data based on findings from representative studies. nih.govmdpi.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition (IC50, µM) |

|---|---|---|---|

| Derivative 2a | -8.5 | TYR407, PHE208, GLN215 | 0.342 |

| Derivative 2b | -9.2 | TYR444, ILE335, CYS323 | 0.028 |

| Derivative 3e | -9.5 | PHE352, TYR407, TYR444 | 0.057 |

In Silico Design of Novel Derivatives and Reaction Pathways

Computational chemistry is not only for analysis but also for design. In silico methods allow researchers to rationally design novel molecules with desired properties based on a starting scaffold like this compound. By modifying functional groups and observing the predicted effects on electronic properties, binding affinity, or pharmacokinetic profiles (ADMET), scientists can prioritize which derivatives to synthesize and test. epstem.netmdpi.com This approach accelerates the discovery process and reduces the reliance on traditional trial-and-error synthesis.

Furthermore, computational tools can be used to explore and predict chemical reaction pathways. nih.gov For instance, DFT calculations can be used to model the transition states of potential reactions involving hydrazine, helping to understand reaction mechanisms at an atomic level. arxiv.org For complex synthetic targets, computational retrosynthesis programs can propose potential synthetic routes by applying known reaction rules or machine learning models, although these methods may not always account for subtle effects like the need for specific protecting groups. nih.gov Such predictive power is invaluable for optimizing synthetic strategies and exploring novel chemical transformations.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of tert-butyl 1-allylhydrazinecarboxylate and its derivatives is an area ripe for innovation. Modern synthetic methodologies can offer improvements in efficiency, safety, and scalability.

Flow Chemistry Approaches

Continuous flow chemistry presents a promising alternative to traditional batch synthesis for producing this compound. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times. rsc.orgnih.gov The enclosed nature of flow systems also enhances safety, a significant advantage when working with potentially hazardous reagents. A potential flow process for the synthesis of related tert-butyl esters has been demonstrated to be more efficient and sustainable than batch methods. rsc.org The development of a continuous flow process for the synthesis of this compound could involve the reaction of tert-butyl carbazate (B1233558) with an allyl halide in a packed-bed or microreactor system.

| Parameter | Batch Synthesis | Potential Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Yield | Moderate to High | Potentially Higher and More Consistent |

| Safety | Manual handling of reagents | Automated, enclosed system |

| Scalability | Limited by vessel size | Scalable by continuous operation |

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools for forging new chemical bonds under mild conditions. These methods could be employed to functionalize the allyl group of this compound in novel ways. For instance, visible-light photoredox catalysis could enable the addition of various radical species across the double bond, leading to a diverse array of functionalized hydrazine (B178648) derivatives. beilstein-journals.org A nickel/photoredox catalyzed C–N coupling of hydrazine-derived nucleophiles has been shown to be a powerful alternative to traditional palladium-catalyzed methods in continuous flow. rsc.org

Electrocatalysis offers another avenue for green and efficient transformations. An electrochemical approach could be developed for the oxidation or reduction of the molecule, providing access to new synthetic intermediates that are difficult to obtain through conventional means.

Exploration of New Applications in Chemical Biology

The unique combination of a protected hydrazine and an alkene in this compound makes it a valuable scaffold for the development of new chemical biology tools. The tert-butyl group is known to influence reactivity in biological systems. rsc.org The hydrazine moiety can be deprotected to reveal a reactive handle for bioconjugation, while the allyl group can participate in bioorthogonal reactions.

One emerging application is in the synthesis of fluorogenic probes for live-cell imaging. For example, tert-butylated triazinium salts have been developed for the fluorogenic labeling of live cells. nih.gov By incorporating this compound into similar molecular frameworks, it may be possible to create novel probes that light up upon reacting with a specific biological target. The allyl group could be functionalized to act as a recognition element for a particular enzyme or receptor.

Integration with Machine Learning and AI in Synthetic Planning

Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemists design synthetic routes. nih.govresearchgate.net These tools can analyze vast databases of chemical reactions to predict the most efficient and cost-effective way to synthesize a target molecule. nih.gov For a molecule like this compound, AI algorithms could be used to:

Retrosynthetic Analysis: Propose novel and non-intuitive disconnection strategies for its synthesis. nih.gov

Reaction Optimization: Predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Discovery of New Derivatives: Identify synthetically accessible derivatives with desirable properties for specific applications.

By integrating AI into the research workflow, chemists can accelerate the discovery and development of new synthetic methodologies and applications for this versatile compound.

Sustainable Synthesis and Environmental Impact Assessment

Green chemistry principles are increasingly important in modern organic synthesis. Future research on this compound should focus on developing more sustainable synthetic routes. This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO2.

Catalytic Methods: Employing catalysts to reduce the amount of waste generated and improve atom economy. A novel and efficient method for the synthesis of tert-butyl esters using (Boc)2O has been developed under solvent- and base-free conditions. rsc.org

Renewable Feedstocks: Investigating the possibility of deriving the starting materials from renewable resources.

A comprehensive environmental impact assessment, including a life cycle analysis, of the synthesis of this compound would provide valuable data for identifying areas for improvement and for comparing the sustainability of different synthetic routes.

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound can be gained through the use of advanced spectroscopic techniques for in situ monitoring. Techniques such as:

Process Analytical Technology (PAT): Utilizing in-line spectroscopic tools (e.g., FT-IR, Raman, NMR) to monitor reaction progress in real-time. rsc.org This allows for precise control over reaction parameters and can help to identify and characterize transient intermediates.

High-Resolution Mass Spectrometry (HRMS): Providing detailed information about the elemental composition of molecules, aiding in the identification of products and byproducts. rsc.org

By applying these advanced analytical methods, researchers can gain unprecedented insights into the chemistry of this compound, leading to the development of more robust and efficient synthetic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.